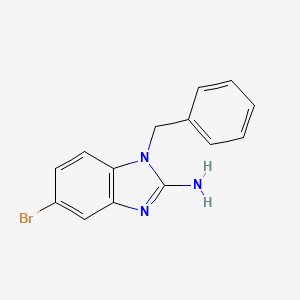
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine
Übersicht
Beschreibung
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is a useful research compound. Its molecular formula is C14H12BrN3 and its molecular weight is 302.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
In terms of pharmacokinetics, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound are influenced by its chemical structure and physical properties, such as solubility and stability. These properties can also be affected by various environmental factors, such as pH and temperature .
Biologische Aktivität
1-benzyl-5-bromo-1H-1,3-benzodiazol-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8BrN3. The presence of the bromine atom and the benzyl group significantly influences its biological activity. The compound belongs to the benzodiazole family, which is known for diverse pharmacological effects.
This compound exhibits several mechanisms that contribute to its biological activity:
Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases involved in cancer cell proliferation. For instance, it has been tested against VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a critical target in tumor angiogenesis .
Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cells by activating caspases and altering the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound:
Case Studies
- MCF-7 Breast Cancer Cells : In vitro assays demonstrated that this compound effectively inhibited the proliferation of MCF-7 cells with an IC50 value indicating significant cytotoxicity. The mechanism was linked to the inhibition of VEGFR-2 signaling pathways .
- A549 Lung Cancer Cells : Similar studies conducted on A549 lung cancer cells revealed comparable results, reinforcing its potential as a therapeutic agent against various cancer types .
Structure-Activity Relationship (SAR)
The SAR analysis emphasizes the importance of specific functional groups in enhancing biological activity:
| Compound Variant | Structure Features | IC50 (µM) | Notes |
|---|---|---|---|
| 1-benzyl variant | Benzyl group present | 0.5 | High potency against MCF-7 |
| Non-benzyl variant | Lacks benzyl group | >10 | Significantly less active |
The presence of the benzyl group appears crucial for maintaining high potency against cancer cell lines.
Eigenschaften
IUPAC Name |
1-benzyl-5-bromobenzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3/c15-11-6-7-13-12(8-11)17-14(16)18(13)9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOOCLNUQMGBQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Br)N=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















